N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazide group
Preparation Methods
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide typically involves the condensation reaction between 5,6-dimethoxy-1H-indole-2-carbohydrazide and 4-fluorobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Chemical Reactions Analysis
N’-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an enzyme inhibitor and may be useful in the development of new pharmaceuticals.
Materials Science: It can be used in the synthesis of coordination compounds with transition metals, which have applications in catalysis and materials science.
Biological Studies: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies on molecular interactions and drug design.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide involves its ability to form stable complexes with metal ions and biological molecules. The Schiff base moiety can coordinate with metal ions, while the hydrazone group can interact with biological targets such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide include other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents and overall molecular conformation. The presence of the indole ring in N’-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide distinguishes it from other Schiff base hydrazones, potentially leading to unique chemical and biological properties .
Properties
Molecular Formula |
C18H16FN3O3 |
---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H16FN3O3/c1-24-16-8-12-7-15(21-14(12)9-17(16)25-2)18(23)22-20-10-11-3-5-13(19)6-4-11/h3-10,21H,1-2H3,(H,22,23)/b20-10+ |
InChI Key |
PCVIXTLGBSTDNZ-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)N/N=C/C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NN=CC3=CC=C(C=C3)F)OC |
solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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